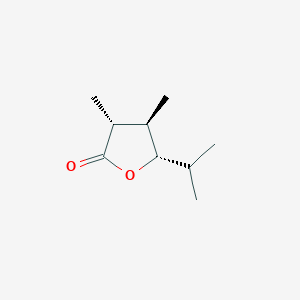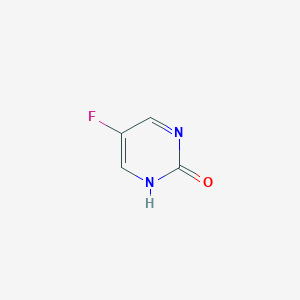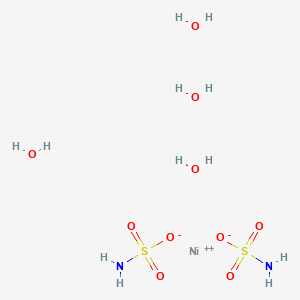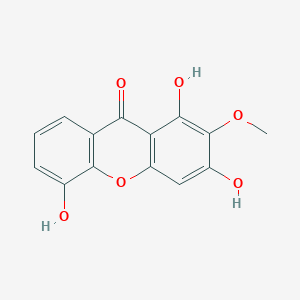
5-Aminoindan
Overview
Description
5-Aminoindan (5-AI) is a synthetic analogue of the neurotransmitter dopamine. It is a member of the indan class of compounds and is a potent agonist of the D2 receptor. 5-AI has been shown to have neuroprotective effects, and is being studied for its potential therapeutic uses in the treatment of neurological disorders. 5-AI has also been used in scientific research for its ability to modulate the activity of the dopaminergic system.
Scientific Research Applications
Neuropharmacology : 5-Aminoindan, specifically as a metabotropic glutamate receptor 1 (mGluR1) antagonist, has shown effectiveness in reducing pentetrazol-induced kindled seizures (Watanabe et al., 2011). Trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes, derivatives of 2-aminoindan, act as D2-like dopamine receptor agonists and influence levels of cyclic guanosine monophosphate (cGMP) (Di Stefano et al., 2005). Additionally, selective dopamine D(3) receptor antagonists, such as 5,6-Dimethoxy-2-(N-dipropyl)-aminoindan, have shown potential antipsychotic properties in animal models (Haadsma-Svensson et al., 2001).
Medical Research and Theranostics : this compound derivatives are being explored for their broad-spectrum applications in medical research and theranostics, particularly in improving the efficacy of photodynamic theranostics (Zhou et al., 2022).
Veterinary Science : In the context of dairy farming, this compound derivatives like 5-ALA have been studied for their effects on milk production in dairy cows, showing improvements in milk protein and casein contents (Hendawy et al., 2019).
Respiratory Therapeutics : Derivatives of 2-aminoindan, such as Indacaterol 1c, are being researched as potential ultralong-acting bronchodilators for respiratory conditions (Baur et al., 2010).
Pharmacological Research : The diverse pharmacological profiles of aminoindans make them significant in the study of drug effects and interactions, particularly in relation to ecstasy and MDMA (Simmler et al., 2014).
Parkinson's Disease Treatment : Rasagiline, an anti-Parkinson's disease drug derived from N-propargyl-1(R)-aminoindan, has been shown to enhance the expression of anti-apoptotic Bcl-2 in human dopaminergic SH-SY5Y cells, suggesting a protective effect on degenerating neurons in Parkinson's disease (Akao et al., 2002).
Potential for Abuse : The chemistry, pharmacology, and toxicological aspects of 5-Aminoindanes have led to concerns about their potential as 'legal highs' and the need for appropriate legislation to protect public health (Sainsbury et al., 2011).
Mechanism of Action
Target of Action
5-Aminoindan primarily acts as a releasing agent of serotonin, norepinephrine, and dopamine . These neurotransmitters play crucial roles in various physiological functions, including mood regulation, reward processing, and motor control.
Mode of Action
This compound interacts with its targets by increasing the non-vesicular release of serotonin, dopamine, and norepinephrine . This interaction results in an enhanced concentration of these neurotransmitters in the synaptic cleft, leading to increased neuronal activity.
Biochemical Pathways
The primary biochemical pathways affected by this compound involve the synaptic transmission of serotonin, dopamine, and norepinephrine. By increasing the release of these neurotransmitters, this compound can influence several downstream effects, including mood elevation, increased energy, and enhanced cognitive function .
Pharmacokinetics
Similar compounds like 5-iai have been shown to have a longer terminal elimination half-life compared to their corresponding amphetamine homologues This suggests that this compound may also have a prolonged half-life, potentially leading to a longer duration of action
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhanced activity of serotonin, dopamine, and norepinephrine neurons. This can lead to a range of effects, including euphoria, empathy, stimulation, and cognitive enhancement . .
Safety and Hazards
5-Aminoindan is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .
Biochemical Analysis
Biochemical Properties
5-Aminoindan is a psychoactive analog of p-iodoamphetamine and is indistinguishable in its physiological effects from 3,4-methylenedioxymethamphetamine in rats . It acts as a releasing agent of serotonin, norepinephrine, and dopamine .
Cellular Effects
This compound has been reported to have significant effects on various types of cells. It increases non-vesicular release of serotonin, dopamine, and norepinephrine . Adverse effects described by users include dehydration, increased perspiration, anxiety, depression, panic attacks, and tachycardia .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as a releasing agent of serotonin, norepinephrine, and dopamine . This suggests that it may interact with the transporters of these neurotransmitters, leading to increased release into the synaptic cleft.
Temporal Effects in Laboratory Settings
For instance, lower doses of MDAI, a related compound, produced a rapid onset of locomotor depression in Swiss-Webster mice, while higher doses led to a slower onset of locomotor stimulation .
Dosage Effects in Animal Models
It is known that this compound fully substitutes for MDMA in rodents and is a putative entactogen in humans .
Metabolic Pathways
It is known that this compound is a rigid analogue of p-iodoamphetamine, suggesting that it may be metabolized in a similar manner .
Transport and Distribution
Given its role as a releasing agent of serotonin, norepinephrine, and dopamine, it is likely that it interacts with the transporters of these neurotransmitters .
Subcellular Localization
Given its role as a releasing agent of serotonin, norepinephrine, and dopamine, it is likely that it is localized to areas of the cell involved in the synthesis, storage, and release of these neurotransmitters .
properties
IUPAC Name |
2,3-dihydro-1H-inden-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWZOBYWGWKNCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179182 | |
| Record name | Indan-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24425-40-9 | |
| Record name | 5-Aminoindan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24425-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indan-5-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024425409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indan-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indan-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDAN-5-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4Z93Y93WJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthetic routes for producing sulfonated derivatives of 5-aminoindan?
A1: Research outlines several methods for synthesizing sulfonated derivatives of this compound:
- Direct Sulfonation: this compound-6-sulfonic acid can be obtained by direct sulfonation of this compound. [, ]
- Sulfonation followed by Reduction: This approach involves sulfonating 5-nitroindan to yield 6-nitroindan-4-sulfonic acid, followed by a Bechamp reduction to produce 6-aminoindan-4-sulfonic acid. []
- Amidosulfuric Acid Treatment: Reacting this compound with amidosulfuric acid generates a mixture of this compound-6-sulfonic acid and this compound-4-sulfonic acid. []
- Diazonium Salt Intermediate: This multi-step process involves converting 4-amino-5-nitroindan to its diazonium chloride salt, followed by treatment with sulfur dioxide to produce 5-nitroindan-4-sulfonyl chloride. Subsequent hydrolysis and reduction yield this compound-4-sulfonic acid. []
Q2: Beyond sulfonation, what other chemical modifications of this compound have been explored?
A: Researchers have investigated the synthesis of arenetricarbonyl-chromium complexes incorporating this compound as the arene ligand. [] This modification highlights the potential for using this compound as a building block in organometallic chemistry.
Q3: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A: The characterization of this compound and its derivatives typically involves a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-visible (UV) spectroscopy. These techniques provide valuable information about the molecular structure, functional groups, and electronic properties of these compounds. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



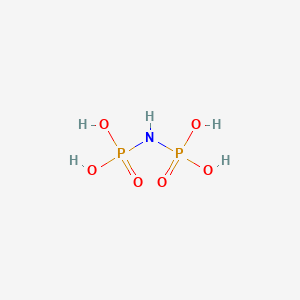
![(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(1S,2R,3R,4R)-1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B44721.png)

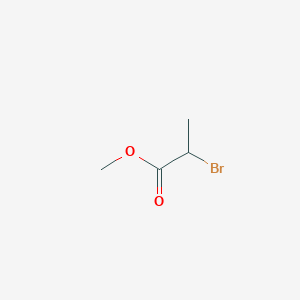
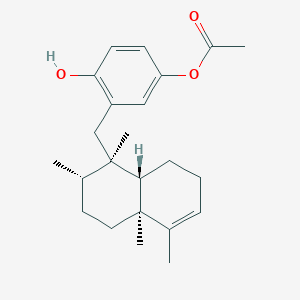
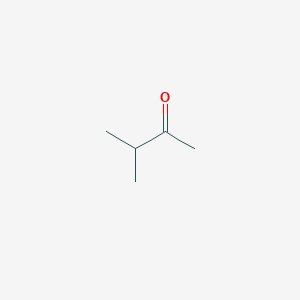
![1,4-Bis[bis[3-[bis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]amino]propyl]amino]butane](/img/structure/B44732.png)

